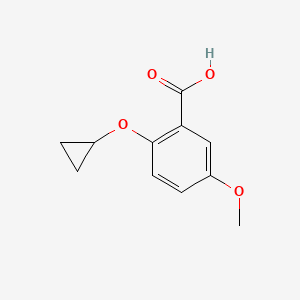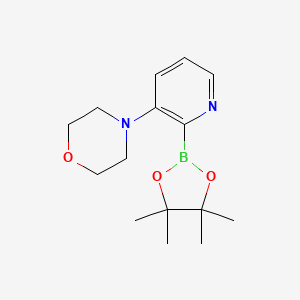
4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Morpholinopyridin-2-ylboronic acid pinacol ester is a boronic ester compound that has gained significant attention in the field of organic chemistry. Boronic esters are known for their versatility as building blocks in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the morpholine and pyridine rings in this compound adds to its chemical complexity and potential for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-morpholinopyridin-2-ylboronic acid pinacol ester typically involves the reaction of 3-bromopyridine with morpholine to form 3-morpholinopyridine. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to yield the desired boronic ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The boronic ester can participate in nucleophilic substitution reactions, particularly in the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: 3-morpholinopyridin-2-ylboronic acid.
Reduction: 3-morpholinopyridin-2-ylmethanol.
Substitution: Various biaryl compounds depending on the coupling partner used in the Suzuki-Miyaura reaction.
Applications De Recherche Scientifique
3-Morpholinopyridin-2-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 3-morpholinopyridin-2-ylboronic acid pinacol ester primarily involves its ability to form stable complexes with various metal catalysts, facilitating reactions such as the Suzuki-Miyaura coupling. The boronic ester group interacts with the metal catalyst, enabling the transfer of the organic group to the coupling partner. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid pinacol ester
- 2-Aminopyridine-3-boronic acid pinacol ester
- 4-Morpholinopyridin-2-ylboronic acid pinacol ester
Comparison: 3-Morpholinopyridin-2-ylboronic acid pinacol ester is unique due to the presence of both morpholine and pyridine rings, which provide additional sites for chemical modification and enhance its reactivity in various synthetic applications. Compared to phenylboronic acid pinacol ester, it offers more versatility in forming heterocyclic compounds. The presence of the morpholine ring also imparts different electronic properties, making it suitable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C15H23BN2O3 |
|---|---|
Poids moléculaire |
290.17 g/mol |
Nom IUPAC |
4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)13-12(6-5-7-17-13)18-8-10-19-11-9-18/h5-7H,8-11H2,1-4H3 |
Clé InChI |
BFEOCVORZRAJMY-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


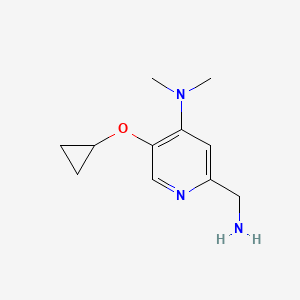
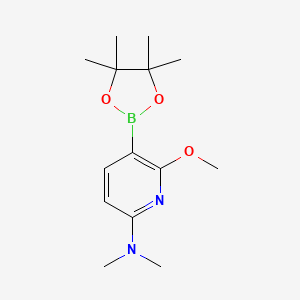
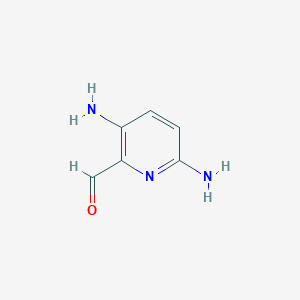
![2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14836755.png)

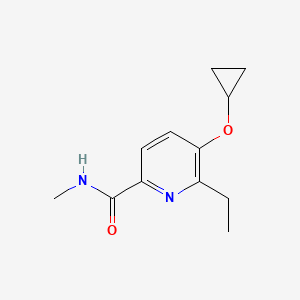
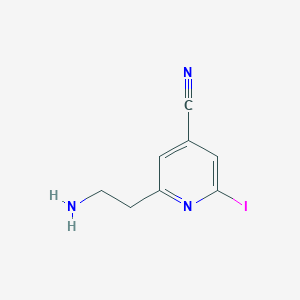
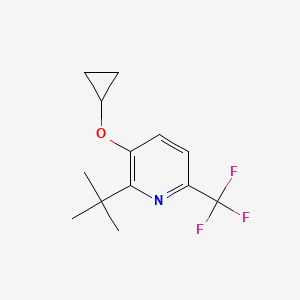
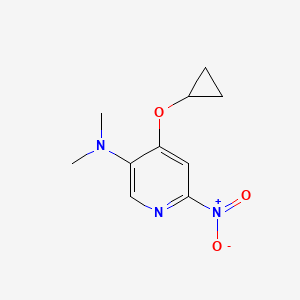
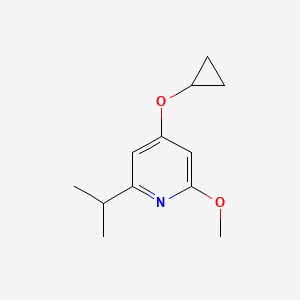

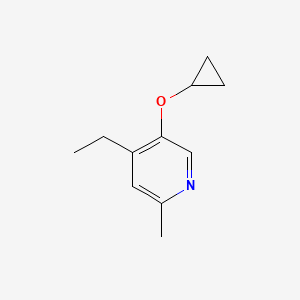
![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14836821.png)
